molecular formula C14H18N4O2 B12763047 Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- CAS No. 86873-10-1

Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)-

Cat. No.: B12763047
CAS No.: 86873-10-1
M. Wt: 274.32 g/mol
InChI Key: UGGNQVDNCGQCDS-UHFFFAOYSA-N
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Description

Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a glycine moiety, diethyl groups, and an indolinylidene hydrazide structure. Its distinct configuration makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves the reaction of glycine derivatives with indolinylidene hydrazides under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Glycine, N,N-diethyl-, (5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
  • Glycine, N,N-diethyl-, (5,7-dichloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-

Uniqueness

Glycine, N,N-diethyl-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to its specific structural configuration and the presence of both glycine and indolinylidene hydrazide moieties

Properties

CAS No.

86873-10-1

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-(diethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C14H18N4O2/c1-3-18(4-2)9-12(19)16-17-13-10-7-5-6-8-11(10)15-14(13)20/h5-8,15,20H,3-4,9H2,1-2H3

InChI Key

UGGNQVDNCGQCDS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N=NC1=C(NC2=CC=CC=C21)O

Origin of Product

United States

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